Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride
Overview
Description
Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir is an analogue of Indinavir.
Scientific Research Applications
Metabolism and Excretion
Indinavir, a potent HIV-1 protease inhibitor, undergoes complex metabolism and excretion processes. Notably, the presence of metabolites in urine and feces suggests significant oxidation and oxidative N-dealkylations as primary metabolic pathways (Balani et al., 1996).
Inhibition of Human Cytochromes
Indinavir is a strong inhibitor of cytochrome P450-3A activity. This aspect highlights its potential to incur drug interactions due to inhibition of cytochrome P450 activity (Moltke et al., 1998).
Novel HIV-1 Protease Inhibitors
Substituting the pyridylmethyl moiety in indinavir with a pyridyl oxazole significantly improves its potency against PI-resistant HIV-1 strains (Zhang et al., 2003).
Crystalluria and Urinary Tract Abnormalities
Indinavir therapy is associated with the occurrence of crystalluria and urinary tract abnormalities, indicating its impact on renal health (Kopp et al., 1997).
Desolvation Behavior
The desolvation behavior of indinavir sulfate, which involves the removal of solvent molecules from its crystalline structure, has been studied, shedding light on its physicochemical properties (Ito et al., 2019).
Brain Delivery Systems
Development of lipid nanoemulsions and lactoferrin-treated nanoemulsions containing indinavir significantly enhances its brain delivery, which is crucial for treating HIV infection in the brain (Prabhakar et al., 2013; Karami et al., 2019).
HIV Treatment Management
Indinavir, when used in HIV treatment, results in significant viral load reduction and increases in CD4 cell counts (Plosker & Noble, 1999).
Biosensor Development
Development of a biosensor using indinavir for real-time determination of appropriate dosage in HIV treatment has been explored (Feleni et al., 2019).
Effects on Intestinal Metabolism
Indinavir's interaction with dexamethasone reveals its impact on the intestinal first-pass metabolism in rats, highlighting species-specific metabolism differences (Lin et al., 1999).
Transfer in the Human Placenta
Study of indinavir's transfer in the human placenta shows differential bidirectional transfer, suggesting active transport mechanisms at play (Sudhakaran et al., 2005).
Mechanism of Action
While specific information about the mechanism of action of Des(3-pyridylmethyl tert-Butylaminocarbonyl) Indinavir Hydrochloride is not available, Indinavir, which it is an analogue of, is a protease inhibitor used to treat HIV infection. It inhibits the HIV viral protease enzyme, preventing cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .
Properties
IUPAC Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-piperazin-1-ylpentanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.ClH/c29-21(17-28-12-10-26-11-13-28)15-20(14-18-6-2-1-3-7-18)25(31)27-24-22-9-5-4-8-19(22)16-23(24)30;/h1-9,20-21,23-24,26,29-30H,10-17H2,(H,27,31);1H/t20-,21+,23-,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAHZQXMQBODN-JIYLFXFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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